Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate
Overview
Description
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate is a chemical compound with the CAS number 1306739-54-7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is constructed using appropriate starting materials such as urea and β-keto esters.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced through nucleophilic substitution reactions.
Oxidation and Esterification: The final steps involve the oxidation of the intermediate to form the 3-oxo group and subsequent esterification to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Alcohols or amines derived from the reduction of the compound.
Substitution Products: Derivatives with different functional groups introduced through nucleophilic substitution.
Scientific Research Applications
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells.
Comparison with Similar Compounds
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Methyl 3-oxo-3-(2-pyridin-1-ylpyrimidin-5-yl)propanoate
Methyl 3-oxo-3-(2-piperazin-1-ylpyrimidin-5-yl)propanoate
Methyl 3-oxo-3-(2-morpholin-4-ylpyrimidin-5-yl)propanoate
These compounds share similar structural features but differ in the nature of the heterocyclic ring and substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-12(18)7-11(17)10-8-14-13(15-9-10)16-5-3-2-4-6-16/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBLIZSHBXITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=C(N=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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